molecular formula C10H10O5 B1244876 Alcanivorone

Alcanivorone

Cat. No. B1244876
M. Wt: 210.18 g/mol
InChI Key: QKBSCLLKTULFMG-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alcanivorone is a natural product found in Alcanivorax jadensis with data available.

Scientific Research Applications

Biosynthesis and Structural Analysis

Alcanivorone, a novel α-pyrone, is produced by the marine bacterium Alcanivorax jadensis. Its structure was determined through 1D and 2D NMR and MS data analysis. Interestingly, Alcanivorax jadensis synthesizes alcanivorone only when sodium pyruvate is present in the culture medium as a carbon source. Isotope-labeled pyruvate incorporation experiments indicated that alcanivorone is biosynthesized from four molecules of pyruvate (Kanoh et al., 2008).

Role in Hydrocarbon Degradation

Alcanivorax is known for its hydrocarbon-degrading capabilities. Research has shown that Alcanivorax becomes dominant in oil-polluted waters due to its unique hydrocarbon substrate range and efficient oil-degradation abilities. Its streamlined genome reveals a plethora of genes responsible for this adaptation, making it a key player in mitigating ecological damage caused by oil spills (Schneiker et al., 2006).

Detection and Identification Techniques

Novel 16S rRNA-targeted oligonucleotide DNA probes (ALV735 and ALV735-b) have been developed for quantifying Alcanivorax subgroups. These probes, optimized for fluorescence in situ hybridization (FISH), enable the effective detection of Alcanivorax populations in various environments, particularly in petroleum hydrocarbon-degrading microbial consortia (Syutsubo et al., 2001).

Insights into Alkane Degradation Genes

The cloning and functional analysis of alkB genes in Alcanivorax borkumensis SK2 have provided significant insights into the mechanisms of alkane degradation. This research has helped identify specific genes responsible for the degradation of different chain lengths of n-alkanes, further enhancing our understanding of the microbial degradation processes in marine environments (Hara et al., 2004).

properties

Product Name

Alcanivorone

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(Z)-3-(5-hydroxy-2-methyl-6-oxopyran-3-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-5(9(12)13)3-7-4-8(11)10(14)15-6(7)2/h3-4,11H,1-2H3,(H,12,13)/b5-3-

InChI Key

QKBSCLLKTULFMG-HYXAFXHYSA-N

Isomeric SMILES

CC1=C(C=C(C(=O)O1)O)/C=C(/C)\C(=O)O

Canonical SMILES

CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O

synonyms

alcanivorone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alcanivorone
Reactant of Route 2
Alcanivorone
Reactant of Route 3
Alcanivorone
Reactant of Route 4
Alcanivorone
Reactant of Route 5
Alcanivorone
Reactant of Route 6
Alcanivorone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.